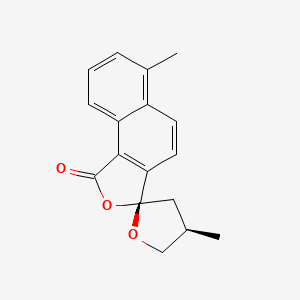
Danshinspiroketallactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a diterpenoid with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is known for its potential therapeutic properties and is used in traditional Chinese medicine.
Preparation Methods
Danshinspiroketallactone is typically synthesized through the extraction of Tanshinone I from Salvia miltiorrhiza . The synthetic route involves several steps:
Chemical Reactions Analysis
Danshinspiroketallactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
Danshinspiroketallactone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Danshinspiroketallactone involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Danshinspiroketallactone is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Epidanshenspiroketallactone: This compound has a similar structure but differs in the arrangement of certain functional groups.
Spiropyrans: These compounds are photochromic and can switch between different isomers under UV or visible light.
This compound stands out due to its specific therapeutic properties and its use in traditional Chinese medicine .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3S,4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one |
InChI |
InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m1/s1 |
InChI Key |
DNLNYCCHXAULQA-QGHHPUGFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 |
Canonical SMILES |
CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















